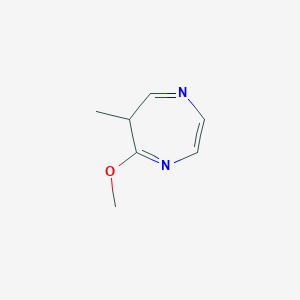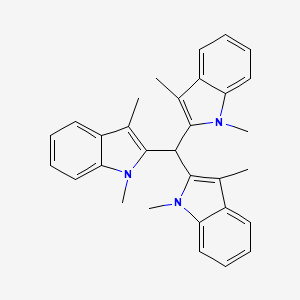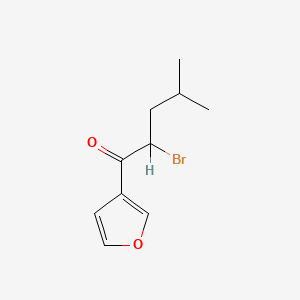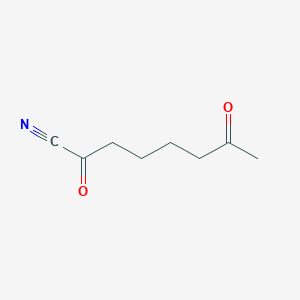![molecular formula C15H18N2O2 B14353650 1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate CAS No. 92666-29-0](/img/no-structure.png)
1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate is a complex organic compound that features a benzyloxy group attached to a cyclohexyl ring, which is further connected to a diazonioethenolate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate typically involves multiple steps. One common method starts with the preparation of the benzyloxycyclohexane derivative, which is then subjected to diazotization reactions to introduce the diazonioethenolate group. The reaction conditions often require controlled temperatures and the use of specific reagents such as sodium nitrite and hydrochloric acid to facilitate the diazotization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonio group to an amine.
Substitution: Nucleophilic substitution reactions can replace the diazonio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium azide or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzyloxycyclohexyl oxides.
Reduction: Formation of benzyloxycyclohexyl amines.
Substitution: Formation of various substituted benzyloxycyclohexyl derivatives.
Applications De Recherche Scientifique
1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in diazotization reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate involves its interaction with molecular targets such as enzymes and receptors. The diazonio group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The benzyloxy group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-(Benzyloxy)phenyl]cyclohexylamine: Similar structure but with an amine group instead of a diazonioethenolate.
1-[4-(Benzyloxy)phenyl]cyclohexanol: Contains a hydroxyl group instead of a diazonioethenolate.
1-[4-(Benzyloxy)phenyl]cyclohexyl chloride: Features a chloride group instead of a diazonioethenolate.
Uniqueness
1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate is unique due to its diazonioethenolate group, which imparts distinct reactivity and potential applications. The combination of the benzyloxy and cyclohexyl moieties further enhances its chemical properties and versatility in various research fields.
Propriétés
| 92666-29-0 | |
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
2-diazo-1-(4-phenylmethoxycyclohexyl)ethanone |
InChI |
InChI=1S/C15H18N2O2/c16-17-10-15(18)13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-5,10,13-14H,6-9,11H2 |
Clé InChI |
UVLXMCVIGNCZIC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C(=O)C=[N+]=[N-])OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)




![2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid](/img/structure/B14353624.png)
